2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

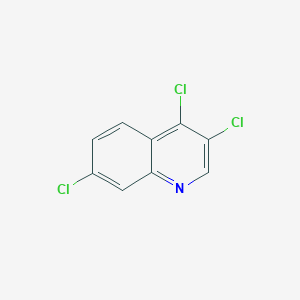

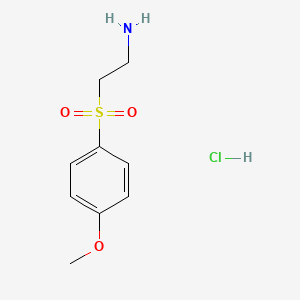

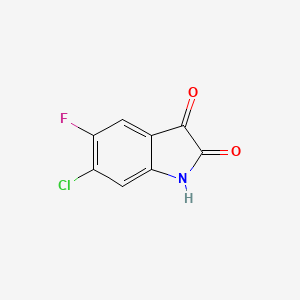

The compound “2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride” is a derivative of benzenesulfonyl chloride, with an ethylamine group and a methoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (a six-carbon ring with alternating double bonds), a sulfonyl group (SO2), a methoxy group (OCH3), and an ethylamine group (C2H5NH2). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl group. The presence of the amine could make it a potential nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzenesulfonyl derivatives are solid at room temperature .Scientific Research Applications

1. Metabolic Studies and Analysis

Research involving 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride has been utilized in studies related to metabolism and analytical chemistry. For instance, the in vivo metabolism of psychoactive phenethylamines in rats has been studied, where various metabolites including derivatives of 2-(4-Methoxy-benzenesulfonyl)-ethylamine were identified (Kanamori et al., 2002). Additionally, methods for determining aliphatic amines in wastewater and surface water using derivatization with benzenesulfonyl chloride have been developed, showcasing the use of related compounds in environmental studies (Sacher et al., 1997).

2. Synthesis and Pharmacology

The compound has been utilized in the synthesis of various pharmacologically active compounds. For instance, studies on the synthesis of benzocarbazoloquinones involved the use of related benzenesulfonyl compounds (Rajeswaran & Srinivasan, 1994). Another study focused on the synthesis of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides, investigating their antibacterial properties against Escherichia coli (Abbasi et al., 2019).

3. Coordination Chemistry and Fluorescence

In coordination chemistry and the study of fluorescence properties, derivatives of 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride have been used. A study on the assembly of Zn(II) coordination complexes used related pyrazolone-type Salen ligands for creating compounds with interesting fluorescence properties (Song et al., 2015).

4. Organometallic Chemistry

The compound has also found applications in organometallic chemistry. Research on orthometalation of primary amines, including orthopalladation of primary benzylamines and (2-Phenylethyl)amine, utilized similar benzenesulfonyl compounds (Vicente et al., 1997).

5. Polymerization Catalysts

In polymer science, related compounds have been used in catalysts for copolymerization processes. For example, palladium aryl sulfonate phosphine catalysts were developed for the copolymerization of acrylates with ethene, demonstrating the compound's utility in materials science (Skupov et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPJPPQOYXJVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)

![2-[(Tert-butoxycarbonyl)amino]octanoic acid](/img/structure/B1370280.png)

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)